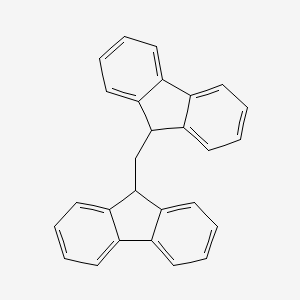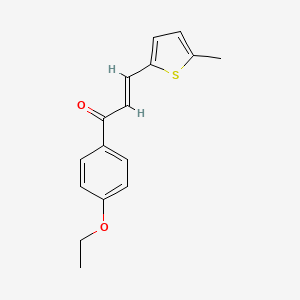
(2E)-1-(4-Ethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(4-Ethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, referred to as Compound A, is a compound found in nature with a wide range of applications in scientific research. It is a member of the enone family, which is a group of compounds characterized by a carbon-carbon double bond and a carbonyl group. Compound A is a versatile compound with a wide range of properties, including its ability to act as a catalyst in organic synthesis, its ability to serve as a precursor for other compounds, and its potential for use in various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Compound A has a wide range of applications in scientific research. One application is its use as a catalyst in organic synthesis. Compound A can be used to catalyze the formation of a variety of compounds, such as alkenes, alkynes, and cyclic compounds. It can also serve as a precursor for other compounds, such as thiophenes and thioethers. In addition, Compound A has potential applications in biochemistry and physiology. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Mecanismo De Acción
The mechanism of action of Compound A is not fully understood, but it is believed to involve the formation of a coordination complex between the compound and the enzyme acetylcholinesterase. This complex is thought to inhibit the enzyme’s activity, resulting in the decrease of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
Compound A has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the enzyme acetylcholinesterase, resulting in the decrease of neurotransmitter levels in the brain. In addition, Compound A has been shown to have an anti-inflammatory effect, as well as a potential anti-cancer effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound A has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications in organic synthesis, biochemistry, and physiology. In addition, it is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. In particular, it is not very soluble in water and has a limited shelf life.
Direcciones Futuras
Compound A has a wide range of potential future applications. It could be used as a catalyst in the synthesis of a variety of compounds, such as alkenes, alkynes, and cyclic compounds. In addition, it could be used as a precursor for other compounds, such as thiophenes and thioethers. It could also be used as a therapeutic agent, as it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase and potential anti-inflammatory and anti-cancer effects. Finally, Compound A could be used as a tool to study the biochemical and physiological effects of compounds on the brain.
Métodos De Síntesis
Compound A can be synthesized through a variety of methods. One approach is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone. This reaction results in the formation of an alkene, which can be further reacted with a thiol to form the desired product. Another method is the Horner-Wadsworth-Emmons reaction, which involves the reaction of a phosphonate ester with an aldehyde or ketone, followed by the addition of a thiol. This reaction also results in the formation of an alkene, which can be further reacted with a thiol to form Compound A.
Propiedades
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-3-18-14-7-5-13(6-8-14)16(17)11-10-15-9-4-12(2)19-15/h4-11H,3H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUHYJDWMSRSPS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Methoxy)(phenyl)]carbene chromium pentacarbonyl](/img/structure/B6363483.png)
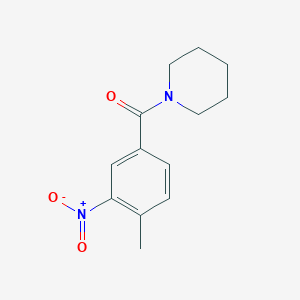
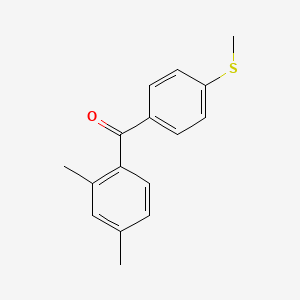
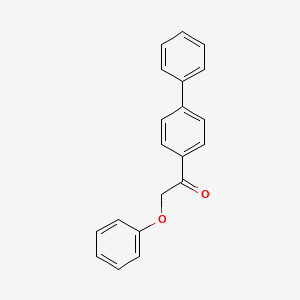
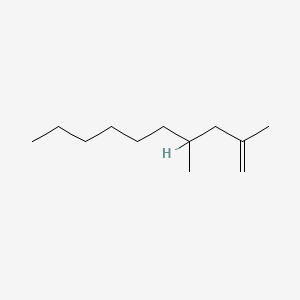
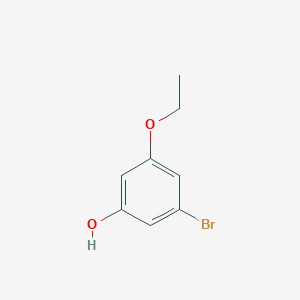
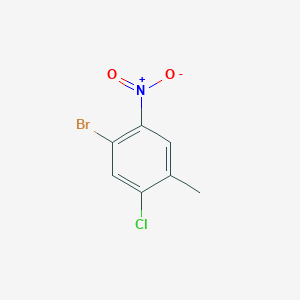



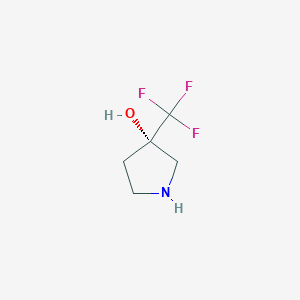
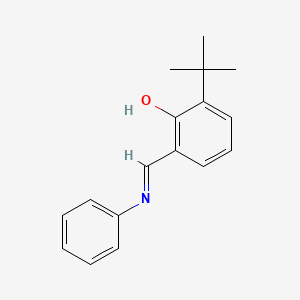
![10-Bromo-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B6363551.png)
